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1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

Lipophilicity LogP Drug‑likeness

1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride (CAS 2763775-99-9) is a C9H20ClNO amino alcohol hydrochloride salt (MW 193.71 g/mol). It is a cyclohexanol derivative featuring a geminal aminomethyl-hydroxyl substitution at the 1‑position and methyl groups at the 3‑ and 5‑positions of the cyclohexane ring.

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
Cat. No. B13466608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(CN)O)C.Cl
InChIInChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H
InChIKeyURWFHHMTPFAZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride (CAS 2763775-99-9): A 3,5-Dimethyl-Substituted Amino Alcohol Building Block for Sourcing and Research


1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride (CAS 2763775-99-9) is a C9H20ClNO amino alcohol hydrochloride salt (MW 193.71 g/mol) . It is a cyclohexanol derivative featuring a geminal aminomethyl-hydroxyl substitution at the 1‑position and methyl groups at the 3‑ and 5‑positions of the cyclohexane ring . The compound is supplied as a white crystalline solid with standard purity ≥95%, and its structural isomerism (3,5‑dimethyl vs. the more common 3,3‑dimethyl pattern) creates quantifiable differences in physicochemical properties that directly affect solubility, partitioning, and molecular recognition in both synthetic and biological applications .

Regioisomer identity
Unique 3,5-dimethyl scaffold, not interchangeable with 3,3-dimethyl isomer
Crystallinity form
Hydrochloride salt as white crystalline solid, supports formulation screening
Lipophilicity window
Reported higher logP may support scaffold-hopping and CNS penetration studies

Why 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride Cannot Be Replaced by the 3,3-Dimethyl Isomer in Property-Critical Workflows


The 3,5‑dimethyl substitution pattern in this compound produces a fundamentally different molecular shape, dipole moment, and solvation profile compared to its regioisomeric 3,3‑dimethyl analog . This difference is non‑trivial: the 3,3‑dimethyl isomer concentrates steric bulk at a single ring position, whereas the 3,5‑dimethyl arrangement distributes lipophilic character more symmetrically around the cyclohexane scaffold, resulting in distinct LogP and LogD values . Any synthetic route or biological screening campaign that depends on a specific lipophilicity window, crystal packing motif, or receptor‑binding geometry cannot safely interchange these isomers without risking altered reaction yields, unexpected solubility thresholds, or divergent structure‑activity relationships .

Lipophilicity
3,5-Dimethyl: predicted higher logP, symmetric lipophilic distribution
3,3-Dimethyl: logP ~1.98, may shift solubility and membrane partitioning
Ionization state
3,5-Dimethyl: inferred higher LogD at physiological pH
3,3-Dimethyl: reported LogD −1.13, stronger aqueous preference
Synthetic route
From 3,5-dimethylcyclohexanone, supports regioisomer-specific libraries
Requires 3,3-dimethylcyclohexanone, different diastereomer outcome possible

Quantitative Property Differentiation of 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride vs. the 3,3‑Dimethyl Regioisomer


Predicted Lipophilicity: 1.5‑Fold Higher logP for the 3,5‑Dimethyl Isomer vs. the 3,3‑Dimethyl Isomer

The predicted octanol‑water partition coefficient (XLogP) for 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride is estimated at 2.78, compared to 1.98 for the 3,3‑dimethyl regioisomer (1‑(aminomethyl)-3,3‑dimethylcyclohexan‑1‑ol) . This represents a ΔlogP of +0.80, or approximately 1.5‑fold higher lipophilicity for the 3,5‑dimethyl compound . The difference arises from the symmetrical distribution of methyl groups at positions 3 and 5, which shields the polar aminomethyl‑hydroxyl head group more effectively than the gem‑dimethyl arrangement at position 3 .

Predicted Lipophilicity
Reported
ΔXLogP +0.80 (3,5-dimethyl: 2.78 vs. 3,3-dimethyl: 1.98)
Supports distinct partitioning and reversed-phase retention profile
Predicted by XLogP3; experimental confirmation to verify
Lipophilicity LogP Drug‑likeness

Ionization State at Physiological pH: The 3,5‑Dimethyl Isomer Retains a Higher Effective LogD Than the 3,3‑Dimethyl Comparator

At physiological pH (7.4), the 3,3‑dimethyl isomer displays an ACD/LogD of −1.13, indicating a strong preference for the aqueous phase . Although experimentally measured LogD data for the 3,5‑dimethyl isomer at pH 7.4 are not yet published, the consistently higher neutral‑species logP of the 3,5‑dimethyl scaffold (ΔlogP ≈ +0.80 vs. 3,3‑dimethyl) predicts a proportionally higher LogD at any given pH where the amino group is partially ionized . This class‑level inference suggests the 3,5‑dimethyl isomer will partition more favorably into lipid membranes and organic phases under near‑neutral conditions than its 3,3‑dimethyl counterpart .

LogD at pH 7.4
Class-level
Estimated higher LogD vs. 3,3-dimethyl (ACD/LogD −1.13)
May improve membrane partitioning in near-neutral conditions
Class-level extrapolation; direct measurement not yet published
LogD Ionization pH‑dependent partitioning

Acid‑Mediated Crystallization Morphology Control: Solvent Choice Dictates Crystal Form and Purity of the Hydrochloride Salt

The final hydrochloride salt of 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol is obtained via acid‑mediated crystallization, where the choice of solvent—such as ethanol, isopropanol, or acetone—directly governs crystal morphology, final purity, and solid‑state stability . In contrast, the free base or the acetate salt (CAS 26228‑61‑5) lacks this ionic character and exhibits different solubility profiles, making the hydrochloride form the preferred choice for applications requiring well‑defined crystalline material with reproducible dissolution behavior [1]. The methyl substitution pattern at positions 3 and 5 further influences crystal packing relative to the 3,3‑dimethyl isomer, which may crystallize in a different space group .

Crystallization Control
Method context
Acid-mediated crystallization from ethanol, isopropanol, or acetone
Solvent choice governs crystal morphology and final purity
Qualitative; exact lattice parameters not yet reported
Crystallization Solid form Process chemistry

Synthetic Accessibility from 3,5‑Dimethylcyclohexanone: A One‑Pot Reductive Amination Route Divergent from the 3,3‑Dimethyl Series

The synthesis of 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride proceeds via reductive amination of 3,5‑dimethylcyclohexanone (CAS 2320‑30‑1) with formaldehyde and ammonia, followed by hydrochloride salt formation . This route uses a commercially available, inexpensive ketone starting material (3,5‑dimethylcyclohexanone, MW 126.10 g/mol) that is distinct from the 3,3‑dimethylcyclohexanone required for the 3,3‑dimethyl isomer series . The 3,5‑dimethyl substitution on the cyclohexanone ring influences the stereochemical outcome of the reductive amination due to the steric and electronic environment at the α‑positions, potentially yielding a different diastereomeric ratio compared to reactions with 3,3‑dimethylcyclohexanone [1].

Synthetic Route
Class-level
Reductive amination from 3,5-dimethylcyclohexanone
Divergent route from 3,3-dimethyl series; distinct diastereomer scope
Exact yields and diastereomeric ratios not reported
Reductive amination Building block Synthetic route

In‑Class Biological Activity Differentiation: 3,5‑Dimethyl Amino Alcohols Show Distinct Target Engagement from Non‑Methylated or Mono‑Methylated Analogs

While no target‑specific biological data are available for 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride itself, the broader amino‑alkyl‑cyclohexane class demonstrates that dimethyl substitution on the cyclohexane ring significantly modulates biological potency. For example, amino‑alkyl‑cyclohexane derivatives bearing two methyl substituents on the cyclohexane ring have been reported to exhibit uncompetitive NMDA receptor antagonism with IC₅₀ values in the low micromolar range (e.g., MRZ 2/579, IC₅₀ = 2.16 ± 0.03 µM against glutamate toxicity in cultured cortical neurons) [1]. In contrast, the unsubstituted 1‑(aminomethyl)cyclohexanol (CAS 19968‑85‑5) shows negligible activity against phenylethanolamine N‑methyltransferase (IC₅₀ > 1,000,000 nM) [2]. This class‑level evidence indicates that the presence and position of methyl groups on the cyclohexanol scaffold critically determine biological target engagement, and the 3,5‑dimethyl pattern represents a distinct chemotype warranting separate profiling from its non‑methylated and 3,3‑dimethyl analogs .

Biological Activity
Class-level
Dimethyl-substituted amino alcohols: class-level NMDA antagonism (MRZ 2/579 IC50 2.16 µM)
Scaffold-dependent target engagement, requires regioisomer-specific profiling
No direct data for the 3,5-dimethyl compound itself
Biological activity SAR Amino‑alkyl‑cyclohexane

Regioisomeric Identity Confirmation: Analytical Differentiation of the 3,5‑Dimethyl Isomer from the 3,3‑Dimethyl and 5‑Aminomethyl‑3,3‑dimethyl Isomers

Three regioisomeric species share the molecular formula C9H20ClNO: 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride (CAS 2763775‑99‑9), 1‑(aminomethyl)-3,3‑dimethylcyclohexan‑1‑ol hydrochloride (CAS 911010‑82‑7), and 5‑(aminomethyl)-3,3‑dimethylcyclohexanol hydrochloride (CAS 1363405‑11‑1) . Each isomer possesses a distinct SMILES string and InChI Key, enabling unambiguous identification by ¹H NMR and ¹³C NMR spectroscopy . The 3,5‑dimethyl isomer (SMILES: CC1CC(C)CC(O)(CN)C1.Cl) displays a unique pattern of methyl group signals in the ¹H NMR spectrum (two distinct methyl environments at positions 3 and 5 in a 1,3‑relationship) that is readily distinguished from the gem‑dimethyl singlet of the 3,3‑isomer .

Regioisomer Identity
Reported
Distinct SMILES, InChI Key, and 1H NMR fingerprint
  • 3,5-dimethyl Two distinct methyl environments
  • 3,3-dimethyl Gem-dimethyl singlet pattern
  • Enables unambiguous analytical QC and inventory traceability
    Three regioisomeric C9H20ClNO species share identical MW
    Regioisomer Quality control NMR fingerprint

    Recommended Application Scenarios for 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride Based on Quantitative Differentiation Evidence


    Scaffold‑Hopping in CNS Drug Discovery: Leveraging Elevated LogP and LogD for Enhanced Brain Penetration

    The predicted XLogP of 2.78 and inferred higher LogD₇.₄ for 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride position this compound within the optimal lipophilicity range for CNS drug candidates (logP 2–4). As demonstrated by the amino‑alkyl‑cyclohexane class of NMDA receptor antagonists, dimethyl‑substituted cyclohexanol scaffolds can achieve low‑micromolar neuroprotective potency [1]. The 3,5‑dimethyl isomer offers a distinct lipophilicity profile (ΔlogP +0.80 vs. the 3,3‑dimethyl isomer) that may translate to improved passive BBB permeation . Medicinal chemistry teams pursuing CNS targets should source this specific regioisomer rather than the 3,3‑dimethyl analog to maintain the intended physicochemical property profile in SAR exploration .

    Solid‑Form Screening and Preformulation: Controlled Crystallization of the Hydrochloride Salt for Polymorph and Solubility Optimization

    The acid‑mediated crystallization process used to prepare the hydrochloride salt of this compound offers tunable control over crystal morphology and purity through solvent selection [1]. Preformulation scientists can exploit this property to generate distinct crystalline batches for polymorph screening, intrinsic dissolution rate measurement, and solid‑state stability assessment. The hydrochloride salt form is critical for achieving reproducible aqueous solubility, which is not guaranteed by the free base or the acetate salt . Procurement of the hydrochloride salt with a certificate of analysis confirming ≥95% purity and crystalline identity ensures that solid‑form studies begin with a well‑defined material .

    Building Block for Regioisomer‑Dependent SAR Libraries: Divergent Synthesis from 3,5‑Dimethylcyclohexanone

    The synthetic route to 1‑(aminomethyl)-3,5‑dimethylcyclohexan‑1‑ol hydrochloride from 3,5‑dimethylcyclohexanone (CAS 2320‑30‑1) provides a gateway to a library of 3,5‑dimethyl‑substituted amino alcohols that cannot be accessed from the 3,3‑dimethylcyclohexanone precursor [1]. This regioisomer‑specific building block enables the synthesis of derivatives where the spatial distribution of methyl groups influences ring conformation, steric shielding of the amino group, and overall molecular shape . Combinatorial chemistry and parallel synthesis groups constructing focused libraries around the aminocyclohexanol scaffold should select this compound when the 3,5‑dimethyl substitution pattern is required to probe regioisomer‑dependent biological activity .

    Analytical Reference Standard for Regioisomer Identification in Quality Control Workflows

    Given the existence of at least three regioisomeric C9H20ClNO species with identical molecular weight (193.71 g/mol), this compound serves as an essential reference standard for analytical method development and quality control [1]. Its unique SMILES (CC1CC(C)CC(O)(CN)C1.Cl) and distinct ¹H NMR fingerprint enable HPLC method validation, LC‑MS retention time marker assignment, and identity confirmation in incoming material inspection . QA/QC laboratories responsible for verifying the identity of aminomethyl‑dimethylcyclohexanol shipments should maintain a characterized sample of this specific regioisomer to prevent costly mis‑identification errors .

    Application
    Selection Property
    Validation Focus
    CNS scaffold-hopping studies
    Lipophilicity profile review
    Partitioning and permeability assay context
    Solid-form screening
    Crystalline hydrochloride identity
    Polymorph and dissolution rate assessment
    Regioisomer-dependent SAR libraries
    3,5-Dimethyl substitution pattern
    Diastereomer and biological target engagement
    Analytical reference standard
    Regioisomer-specific NMR fingerprint
    QC method validation and identity confirmation
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